molecular formula C9H9F2NO B4573674 N-(2,6-difluorophenyl)propanamide

N-(2,6-difluorophenyl)propanamide

Cat. No.: B4573674
M. Wt: 185.17 g/mol
InChI Key: YVKZTGWTZWAUQI-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9F2NO and its molecular weight is 185.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 185.06522023 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Analysis and Quantitative Methods

N-(2,6-difluorophenyl)propanamide, due to its unique structure, has been a subject of interest in various chemical analyses and quantitative studies. One of the key methods utilized for the analysis of compounds like this compound is quantitative ^1H NMR (qHNMR), which allows for the accurate quantification of natural products and chemicals. qHNMR has demonstrated its utility in the selective recognition and quantitative determination of metabolites in complex biological matrices, showcasing its importance in both the discovery of new bioactive compounds and the field of metabolome analysis (Pauli, Jaki, & Lankin, 2005).

Environmental Fate and Degradation

The environmental fate and degradation of chemicals, including fluorinated compounds, have been extensively studied to understand their persistence and impact. Research into the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to this compound, highlights the environmental concerns associated with the persistence of these compounds. Studies suggest that while certain polyfluoroalkyl chemicals can degrade into perfluoroalkyl acids (PFAAs) under environmental conditions, comprehensive investigations are required to elucidate the degradation pathways and assess the ecological risks (Liu & Mejia Avendaño, 2013).

Analytical and Biosensing Techniques

Advancements in analytical and biosensing techniques have facilitated the detection and quantification of various chemical compounds, including acrylamide, a compound with structural similarities to this compound. Biosensors, characterized by their simplicity, rapid response, sensitivity, and specificity, have emerged as powerful tools for the detection of chemicals in processed foods. The development of portable models of these biosensors could significantly enhance real-time monitoring and quality control in the food industry and beyond (Pundir, Yadav, & Chhillar, 2019).

Properties

IUPAC Name

N-(2,6-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZTGWTZWAUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.